L-Moses dihydrochloride, also known as L-45 dihydrochloride, is a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. This compound is primarily utilized in scientific research to explore the role of PCAF and general control non-derepressible 5 (GCN5) bromodomains in various biological processes, including inflammation and cancer development. Its significance lies in its ability to selectively inhibit these bromodomains, which are crucial in regulating gene expression through acetylation of histones and other proteins .
L-Moses dihydrochloride is classified as a chemical probe for bromodomain studies. It is synthesized through advanced organic chemistry techniques, ensuring high purity and efficacy. The compound has been made available by various chemical suppliers, including Tocris and Cayman Chemical, highlighting its importance in the field of chemical biology .
The synthesis of L-Moses dihydrochloride involves several advanced organic synthesis techniques. While the exact proprietary methods are not disclosed, the process typically includes:
L-Moses dihydrochloride has a complex molecular structure characterized by the following data:
The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO). Its structural complexity contributes to its specific interactions with target proteins .
L-Moses dihydrochloride primarily undergoes substitution reactions due to its functional groups. Key aspects include:
L-Moses dihydrochloride acts by selectively inhibiting the PCAF bromodomain. The mechanism involves:
L-Moses dihydrochloride exhibits several notable properties:
L-Moses dihydrochloride is employed extensively in research settings for:
L-Moses dihydrochloride is systematically named as (1S,2S)-N~1~,N~1~-Dimethyl-N~2~-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine dihydrochloride. Its molecular formula is C~21~H~26~Cl~2~N~6~, corresponding to a molecular weight of 433.38 g/mol [4] [5]. The compound features a triazolophthalazine heterocyclic core linked to a chiral phenylpropane-diamine chain, protonated at both amine groups with hydrochloric acid to form the dihydrochloride salt [9]. Key identifiers include CAS numbers 2922480-38-2 (dihydrochloride) and 2079885-05-3 (free base), with PubChem CID 134691749 [1] [8] [9]. The SMILES string (CN([C@H]([C@@H](Nc1nn2c(C)nnc2c2c1cccc2)C)c1ccccc1)C.Cl.Cl
) explicitly defines its stereochemistry and salt formation [9].
Table 1: Chemical Identifiers and Molecular Properties
Property | Value |
---|---|
Systematic Name | (1S,2S)-N~1~,N~1~-Dimethyl-N~2~-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine dihydrochloride |
Molecular Formula | C~21~H~26~Cl~2~N~6~ |
Molecular Weight | 433.38 g/mol |
CAS Number (dihydrochloride) | 2922480-38-2 |
CAS Number (free base) | 2079885-05-3 |
PubChem CID | 134691749 |
SMILES | CN([C@H]([C@@H](Nc1nn2c(C)nnc2c2c1cccc2)C)c1ccccc1)C.Cl.Cl |
The bioactivity of L-Moses is intrinsically linked to its (1S,2S) stereochemical configuration, which enables optimal complementarity with the acetyl-lysine binding pocket of PCAF/GCN5 bromodomains [2] [8]. This enantiomer exhibits high-affinity binding to PCAF (K~d~ = 48–126 nM) and GCN5 (K~d~ = 220–600 nM), as determined by isothermal titration calorimetry (ITC) and BROMOscan assays [2] [4]. In contrast, the synthetic enantiomer D-Moses (negative control with (1R,2R) configuration) shows negligible binding at equivalent concentrations, confirming stereospecific target engagement [2]. The >4,500-fold selectivity of L-Moses for PCAF over BRD4 bromodomains further underscores the critical role of chiral recognition in its mechanism [4] [8]. This stereodependence extends to cellular assays: L-Moses displaces NanoLuc-tagged PCAF from histone H3.3 in HEK293 cells (IC~50~ = 220 nM), while D-Moses lacks functional activity at concentrations up to 10 µM [2].
Table 2: Stereochemical Dependence of Biological Activity
Property | L-Moses ((1S,2S)) | D-Moses ((1R,2R)) |
---|---|---|
PCAF Bromodomain K~d~ (ITC) | 126 nM | >100 µM |
GCN5 Bromodomain K~d~ (ITC) | 600 nM | >100 µM |
BRD4 Selectivity Ratio | >4,500-fold | Not applicable |
NanoBRET Cellular IC~50~ | 220 nM | Inactive at 10 µM |
Neuroprotective Effects | Attenuates tunicamycin-induced cell death | No neuroprotection observed |
The binding mode and selectivity of L-Moses were validated through co-crystallography with the homologous bromodomain from Plasmodium falciparum (PfGCN5, 64% sequence identity to human PCAF). The crystal structure (PDB: 5TPX) reveals critical interactions: the triazole group forms hydrogen bonds with N1436 and a water network in the acetyl-lysine binding pocket, while the phenylpropane moiety occupies a hydrophobic cleft [2] [8]. This binding orientation rationalizes the compound’s selectivity for subfamily I bromodomains (PCAF/GCN5) over other phylogenetic classes [8].
Complementary biophysical characterization includes:
Table 3: Biophysical Validation of Target Engagement
Method | Target | Result | Conditions |
---|---|---|---|
X-ray Crystallography | PfGCN5 | K~d~ = 280 nM; PDB: 5TPX | 20°C, pH 7.5 |
Isothermal Titration Calorimetry | PCAF | K~d~ = 126 nM; ΔG = -9.8 kcal/mol | 25°C, PBS buffer |
BROMOscan | PCAF | K~d~ = 48 nM | DiscoverX panel |
BROMOscan | GCN5 | K~d~ = 220 nM | DiscoverX panel |
HPLC Purity Assay | N/A | ≥98% | C18 reverse-phase column |
L-Moses dihydrochloride exhibits favorable solubility in aqueous and organic solvents, critical for in vitro and in vivo applications:
Stability studies demonstrate:
The compound shows no cytotoxicity in peripheral blood mononuclear cells (PBMCs) at concentrations ≤10 µM after 24-hour exposure, supporting its utility for cellular studies [2] [4]. Storage recommendations include desiccation at room temperature to prevent hygroscopic degradation [4] [5].
Table 4: Solubility and Stability Profiles
Property | Value | Test Conditions |
---|---|---|
Aqueous Solubility | ≥100 mg/mL (230 mM) | 25°C, pH 7.0–7.4 |
DMSO Solubility | ≥100 mg/mL (230 mM) | 25°C |
Plasma Stability | >95% intact after 3 hours | Human plasma, 37°C |
Microsomal Half-life (Human) | >60 minutes | NADPH-fortified microsomes |
PBMC Cytotoxicity | None at ≤10 µM | 24-hour exposure |
Comprehensive Compound Nomenclature
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: